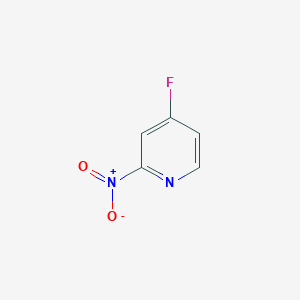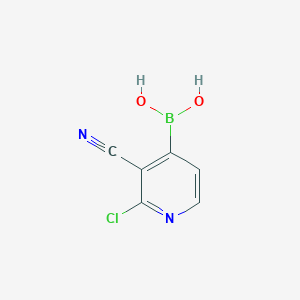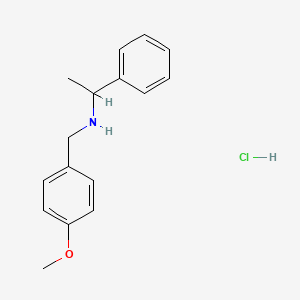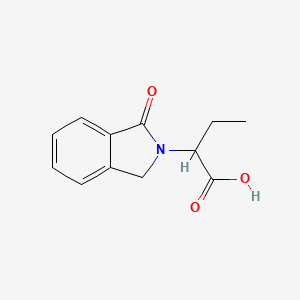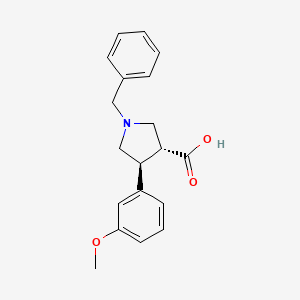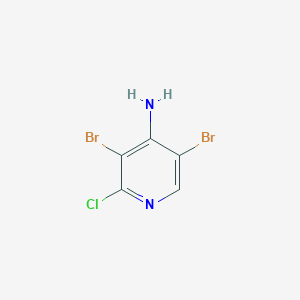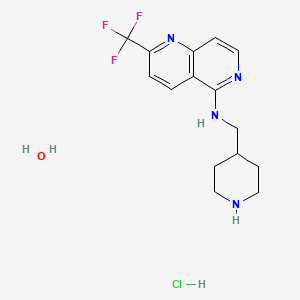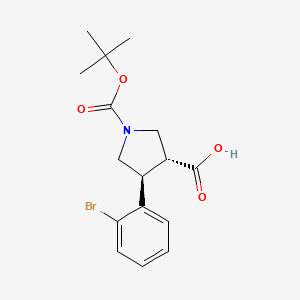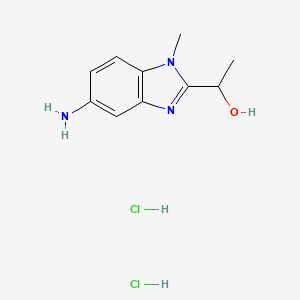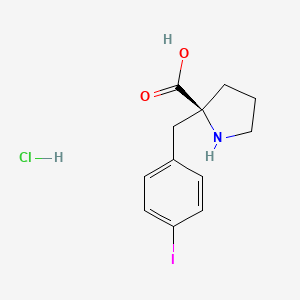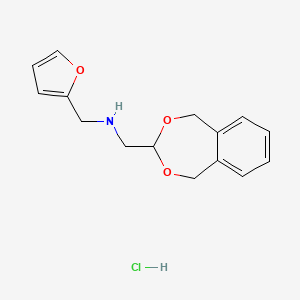
(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-furan-2-ylmethyl-amine hcl
Vue d'ensemble
Description
(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-furan-2-ylmethyl-amine hydrochloride, commonly known as DDBHMA-HCl, is a novel compound developed for use in scientific research. It is a derivative of the aminomethyl-furan-2-ylmethyl-amine family, which has been studied extensively for its potential applications in pharmaceutical, agricultural, and biotechnology research. DDBHMA-HCl has been found to possess unique properties that make it an ideal candidate for use in a variety of laboratory experiments.
Applications De Recherche Scientifique
Proteomics Research
(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-furan-2-ylmethyl-amine HCl: is utilized in proteomics to study protein interactions and functions. This compound can be used to modify proteins or peptides to investigate their structure-activity relationships, which is crucial for understanding protein dynamics and designing inhibitors .
Molecular Docking Studies
In computational biology, this compound serves as a ligand in molecular docking studies. It helps in predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Such studies are essential for drug design and understanding receptor-ligand interactions .
Biochemical Assays
Researchers use this chemical in various biochemical assays to test for enzymatic activity, receptor binding, and other biochemical processes. Its unique structure allows it to interact with a wide range of biological targets, making it a versatile tool in biochemistry .
Neurotransmitter Receptor Research
This compound has potential applications in studying neurotransmitter receptors. Due to its amine group, it can mimic the structure of natural neurotransmitters and help in exploring the function of different receptors in the nervous system .
Synthetic Chemistry
In synthetic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structure provides a scaffold that can be further modified to create new compounds with desired properties .
Pharmacological Studies
Pharmacological research can benefit from this compound’s application in the development of new therapeutic agents. Its chemical structure allows it to bind to various pharmacological targets, aiding in the discovery of new drugs .
Chemical Biology
Chemical biologists use this compound to understand the chemical processes within living organisms. It can be used to label or visualize biological molecules, helping to elucidate cellular processes at the molecular level .
Material Science
Lastly, in material science, this compound’s properties can be harnessed to develop new materials with specific characteristics. Its molecular structure could contribute to the creation of novel polymers or nanomaterials .
Propriétés
IUPAC Name |
1-(1,5-dihydro-2,4-benzodioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3.ClH/c1-2-5-13-11-19-15(18-10-12(13)4-1)9-16-8-14-6-3-7-17-14;/h1-7,15-16H,8-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKNJIRUUNJIBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2COC(O1)CNCC3=CC=CO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



